N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide is a chemical compound with a unique structure that combines a cyclopropyl group, a phenyl ring, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide typically involves the reaction of 3-cyclopropylbenzylamine with an epoxide-containing reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the oxirane ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as diols, amines, and other substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Phenylmethyl)oxirane-2-carboxamide]
- N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxylic acid
- N-[(3-Cyclopropylphenyl)methyl]oxirane-2-methanol
Uniqueness
N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-cyclopropylphenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-7-9-2-1-3-11(6-9)10-4-5-10/h1-3,6,10,12H,4-5,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUFOZHLRDKYEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CNC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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